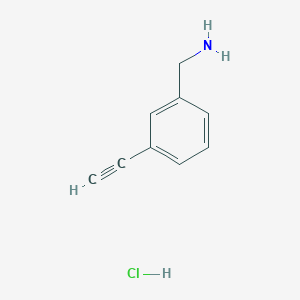

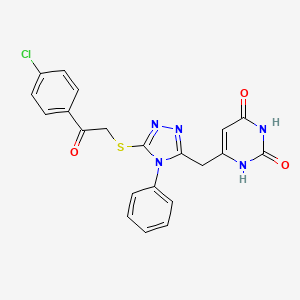

![molecular formula C16H11FN2O B2818646 2-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]pyrimidine CAS No. 477846-72-3](/img/structure/B2818646.png)

2-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Antitumor Activity

A study detailed the synthesis of pyrimidine acyclonucleoside derivatives aimed at developing new 5-fluorouracil derivatives with potential antitumor activity. These compounds were synthesized with the goal of achieving fewer side effects and a broader margin of safety compared to existing treatments. Their activities against tumor cell lines were evaluated, showing varying degrees of efficacy, which could contribute to the development of new cancer therapies (Rosowsky, Kim, & Wick, 1981).

Antiviral Activity

Another research focus has been on the synthesis and evaluation of monofluoro and difluoro analogues of pyrimidine deoxyribonucleosides against human immunodeficiency virus (HIV-1). These compounds were tested in a human lymphoblastoid cell line, showing significant antiviral activity. This suggests potential applications in the development of new antiviral drugs, especially for treating HIV-1 infections (Martin et al., 1990).

Herbicidal Activity

Research into pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrids has shown that these compounds act as potent protoporphyrinogen oxidase inhibitors with promising herbicidal activities. This work aims to discover new PPO inhibitors with improved bioactivity for agricultural applications, indicating the compound's potential use in developing new herbicides (Wang et al., 2017).

Anti-Inflammatory and Analgesic Agents

A novel series of pyrimidine derivatives were synthesized and screened for their analgesic and anti-inflammatory activities. This research contributes to the search for new pharmaceutical compounds with improved therapeutic profiles for treating pain and inflammation, highlighting the versatile application of pyrimidine compounds in medicinal chemistry (Muralidharan, Raja, & Deepti, 2019).

Quantum Chemical Calculations and Molecular Docking Study

Pyrimidine derivatives have also been studied through quantum chemical calculations, Hirshfeld surface analysis, crystal structure determination, and molecular docking studies. These studies provide insights into the molecular interactions, stability, and potential pharmacological applications of pyrimidine derivatives, offering a foundation for the design of new drugs with specific target interactions (Gandhi et al., 2016).

properties

IUPAC Name |

2-(3-fluoro-4-phenylphenoxy)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN2O/c17-15-11-13(20-16-18-9-4-10-19-16)7-8-14(15)12-5-2-1-3-6-12/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGBBWKJQMAVNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)OC3=NC=CC=N3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

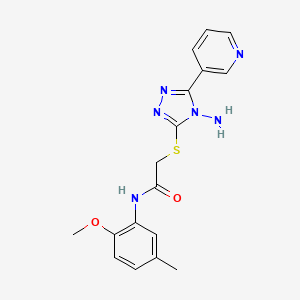

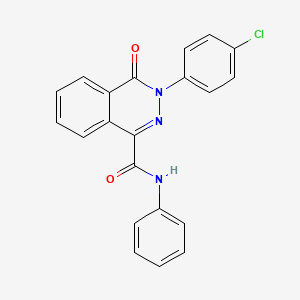

![5,6,7-trimethyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2818568.png)

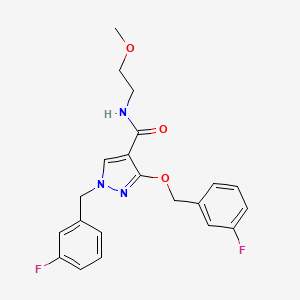

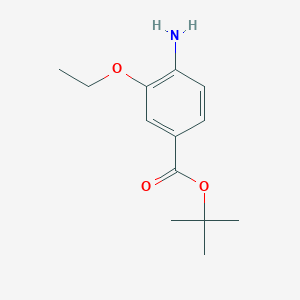

![4-[4-(5-Chloropyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-phenylpyrrolidin-2-one](/img/structure/B2818571.png)

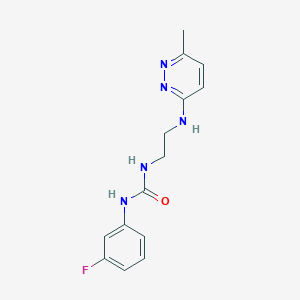

![3-[(2,6-Dichlorobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline](/img/structure/B2818574.png)

![(2,4-Dimethyl-1,3-thiazol-5-yl)-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methanone](/img/structure/B2818577.png)

![4-[1-(5-Methyl-1,3-oxazol-2-yl)ethyl]piperazine-1-sulfonyl fluoride](/img/structure/B2818579.png)

![methyl {4-[(2-oxo-2-{[4-(trifluoromethyl)phenyl]amino}ethyl)thio]-1H-1,5-benzodiazepin-2-yl}acetate](/img/structure/B2818580.png)

![[(1-Ethylpyrrolidin-2-yl)methyl]thiourea](/img/structure/B2818581.png)